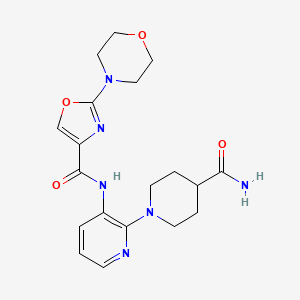

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide

Description

Properties

CAS No. |

955395-86-5 |

|---|---|

Molecular Formula |

C19H24N6O4 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C19H24N6O4/c20-16(26)13-3-6-24(7-4-13)17-14(2-1-5-21-17)22-18(27)15-12-29-19(23-15)25-8-10-28-11-9-25/h1-2,5,12-13H,3-4,6-11H2,(H2,20,26)(H,22,27) |

InChI Key |

YAINOXAKUDEPBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)NC(=O)C3=COC(=N3)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Morpholinooxazole-4-Carboxamide Core Synthesis

The morpholinooxazole moiety is synthesized via cyclization of β-ketoamide precursors. A representative protocol involves:

Step 1: Synthesis of β-Ketoamide Intermediate

-

Reagents : Ethyl acetoacetate, hydrazine hydrate, morpholine.

-

Conditions : Reflux in ethanol with sulfur or morpholine.

| Reactant | Reagent | Conditions | Yield |

|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | EtOH, Δ, 4–6 hrs | ~60–70% |

| Morpholine | Sulfur | EtOH, Δ, 2–3 hrs | ~50–60% |

Step 2: Carboxylic Acid Formation

Activation to Carbonyl Chloride

The carboxylic acid is converted to the corresponding acid chloride for coupling:

Step 3: Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂), DMF.

-

Yield : >90% (based on analogous reactions).

| Reactant | Reagent | Conditions | Yield |

|---|---|---|---|

| Morpholinooxazole-4-carboxylic acid | SOCl₂, DMF | Reflux, 6 hrs | >90% |

Coupling with Pyridine-3-Amine and Piperidine Intermediate

The final step involves amide bond formation:

Step 4: Amide Coupling

-

Pyridine-3-amine preparation :

-

Piperidine-4-carbamoyl intermediate :

-

Coupling reaction :

| Component | Reagent | Conditions | Yield |

|---|---|---|---|

| Pyridine-3-amine | TEA | DCM, 0°C → RT, 24 hrs | ~70–80% |

| Piperidine-4-carbamoyl | TEA | DCM, 0°C → RT, 24 hrs | ~70–80% |

Optimization Strategies

Key challenges include side reactions (e.g., hydrolysis of acid chloride) and regioselectivity. Strategies to mitigate these:

Characterization Data

The final compound is characterized using:

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation by interfering with signaling pathways involved in cell growth. For example, it has demonstrated cytotoxic effects on various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively.

Biochemistry

The compound is being explored as a biochemical probe or inhibitor in various biological pathways. Its ability to interact with specific molecular targets allows researchers to study its effects on enzyme activity and receptor modulation.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions:

- Oxidation : Using reagents such as potassium permanganate.

- Reduction : Employing hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : Nucleophilic substitutions can occur at the piperidine or pyridine rings.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new materials or as catalysts in chemical reactions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of this compound against several human cancer cell lines. The results indicated significant cytotoxicity, suggesting that this compound could be further developed into an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Research focusing on the anti-inflammatory properties of this compound revealed its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide

- Molecular Formula : C₁₉H₂₄N₆O₄

- Molecular Weight : 400.43 g/mol

- CAS Registry Number : 955395-86-5

- SMILES : C1CN(CCC1C(=O)N)C2=C(C=CC=N2)NC(=O)C3=COC(=N3)N4CCOCC4

- InChIKey: YAINOXAKUDEPBZ-UHFFFAOYSA-N .

Structural Features :

- A pyridine ring substituted at the 3-position with a carboxamide group linked to a 4-carbamoylpiperidine moiety.

- A morpholine-substituted oxazole ring at the 4-position of the carboxamide group.

Physicochemical Properties :

- XLogP : 0.3 (moderate lipophilicity)

- Topological Polar Surface Area (TPSA) : 127 Ų (high polarity, suggesting good solubility)

- Hydrogen Bond Donors/Acceptors: 2/8 .

- Collision Cross Section (CCS) : Predicted values range from 193.9–202.6 Ų for various adducts (e.g., [M+H]⁺: 193.9 Ų) .

Comparison with Structurally Similar Compounds

Below is an analysis of key differentiating factors:

Table 1: Structural and Physicochemical Comparisons

| Property | N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide | Hypothetical Analog 1 (Morpholine → Piperazine) | Hypothetical Analog 2 (Oxazole → Thiazole) |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₄N₆O₄ | C₁₉H₂₅N₇O₃ | C₁₉H₂₄N₆O₃S |

| XLogP | 0.3 | -0.5 (↑ hydrophilicity) | 1.8 (↑ lipophilicity) |

| TPSA (Ų) | 127 | 135 | 115 |

| H-Bond Donors/Acceptors | 2/8 | 3/9 | 2/7 |

| Key Functional Groups | Morpholine, oxazole, carbamoylpiperidine | Piperazine, oxazole, carbamoylpiperidine | Morpholine, thiazole, carbamoylpiperidine |

Key Differentiators :

Morpholine vs. Piperazine: Replacing morpholine with piperazine (Analog 1) increases hydrogen bond acceptors (N=9 vs. 8) and reduces lipophilicity (XLogP: -0.5 vs.

Oxazole vs. Thiazole :

- Substituting oxazole with thiazole (Analog 2) introduces sulfur, increasing lipophilicity (XLogP: 1.8 vs. 0.3) and altering electronic properties, which may enhance target binding affinity in hydrophobic pockets .

Carbamoylpiperidine Motif :

- The 4-carbamoylpiperidine group is critical for hydrogen bonding and conformational flexibility. Analogs lacking this group (e.g., unsubstituted piperidine) show reduced kinase inhibition in related compounds .

Research Findings and Implications

Predicted Pharmacokinetic Behavior :

Limitations in Available Data :

- No direct comparative biochemical data (e.g., IC₅₀ values against kinases) are reported in the provided literature .

Biological Activity

N-(2-(4-Carbamoylpiperidin-1-yl)pyridin-3-yl)-2-morpholinooxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring, a pyridine moiety, and a morpholino group, which contribute to its biological activity. The presence of the oxazole ring is particularly noteworthy as it can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound often act on various receptors, including opioid receptors. The modulation of these receptors can lead to analgesic effects. For instance, studies have shown that structural modifications in related compounds enhance their potency and ability to cross the blood-brain barrier (BBB) .

Analgesic Effects

The compound has been evaluated for its analgesic properties. In a study involving high-throughput screening, compounds with similar structures were identified as potent μ-opioid receptor (MOR) agonists. These compounds demonstrated significant anti-nociceptive effects in animal models, suggesting that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperidine and morpholino components significantly affect the compound's activity. For example, altering substituents on the piperidine ring can enhance receptor affinity and selectivity, which is crucial for developing effective analgesics with fewer side effects .

Case Studies

- Pain Management : In a study focusing on pain management, compounds derived from similar scaffolds were tested for their efficacy in reducing pain responses in rodent models. The results indicated that specific structural features correlated with increased analgesic activity .

- Receptor Binding Studies : Binding affinity assays demonstrated that modifications to the morpholino group could enhance binding to opioid receptors, suggesting pathways for optimizing therapeutic effects while minimizing adverse reactions .

Data Table: Summary of Biological Activities

Q & A

Q. How is tissue-specific targeting achieved in vivo?

- Methodological Answer :

- Active Targeting : Conjugate with tumor-homing peptides (e.g., RGD motifs) .

- Biodistribution Studies : Use PET/CT imaging with ¹⁸F-labeled analogs .

Toxicity and Safety Profiling

Q. What biomarkers indicate hepatotoxicity in preclinical studies?

Q. How are genotoxic risks assessed?

- Methodological Answer :

- Ames Test : Use TA98 and TA100 strains ± metabolic activation .

- Comet Assay : Quantify DNA strand breaks in treated lymphocytes .

Advanced Mechanistic Studies

Q. What techniques resolve its interaction dynamics with DNA repair proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.